

In-Depth Technical Guide: 2,4-Diamino-5-nitropyrimidine (CAS 18620-73-0)

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Compound of Interest

Compound Name: 5-Nitropyrimidine-2,4-diamine

Cat. No.: B043640

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2,4-Diamino-5-nitropyrimidine (CAS 18620-73-0), a synthetic heterocyclic amine with significant potential in medicinal chemistry. This document details its physicochemical characteristics, synthesis, and its primary mechanism of action as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis and cell proliferation. The guide includes detailed experimental protocols for its synthesis and biological evaluation, along with a visualization of the DHFR signaling pathway. Quantitative data is presented in structured tables for ease of reference and comparison, making this a valuable resource for researchers in oncology and drug development.

Chemical Information

2,4-Diamino-5-nitropyrimidine is an organic compound featuring a pyrimidine ring substituted with two amino groups and a nitro group. These functional groups contribute to its chemical reactivity and biological activity. It is typically a solid at room temperature and shows solubility in polar solvents.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-Diamino-5-nitropyrimidine is provided in the table below.

Property	Value	Source
CAS Number	18620-73-0	[2] [3]
Molecular Formula	C ₄ H ₅ N ₅ O ₂	[1] [2] [3]
Molecular Weight	155.11 g/mol	[2] [3]
IUPAC Name	5-nitropyrimidine-2,4-diamine	[2]
Synonyms	2,4-Diamino-5-nitropyrimidine, 5-Nitro-2,4-pyrimidinediamine, NSC 122004	[1] [3]
Appearance	Solid	[1]
Solubility	Soluble in polar solvents	[1]
SMILES	<chem>C1=C(C(=NC(=N1)N)N)--</chem> INVALID-LINK--[O-]	[2]
InChI	InChI=1S/C4H5N5O2/c5-3- 2(9(10)11)1-7-4(6)8-3/h1H, (H4,5,6,7,8)	[1] [2]
InChIKey	UUWYIIVPLIJDMQ- UHFFFAOYSA-N	[2]

Synthesis

The synthesis of 2,4-Diamino-5-nitropyrimidine can be achieved through the nitration of a 2,4-diaminopyrimidine precursor. While a specific protocol for the title compound is not readily available in peer-reviewed literature, a general method can be adapted from the synthesis of structurally similar compounds, such as 2,4-diamino-6-hydroxy-5-nitropyrimidine.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol: Synthesis of 2,4-Diamino-5-nitropyrimidine

Materials:

- 2,4-Diaminopyrimidine
- Fuming nitric acid
- Concentrated sulfuric acid
- Dichloromethane
- Water
- Ice

Procedure:

- In a reaction vessel, dissolve 2,4-diaminopyrimidine in concentrated sulfuric acid at a controlled temperature, typically between 30-35°C.
- Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature.
- After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified period, for instance, 2 hours, to ensure the completion of the nitration reaction.^[4]
- Upon completion, cool the reaction mixture to a lower temperature (e.g., -5 to 0°C) to induce crystallization of the product.^[4]
- Filter the crude product and wash it sequentially with dichloromethane and water to remove impurities.^[4]
- Dry the resulting solid to obtain 2,4-Diamino-5-nitropyrimidine.

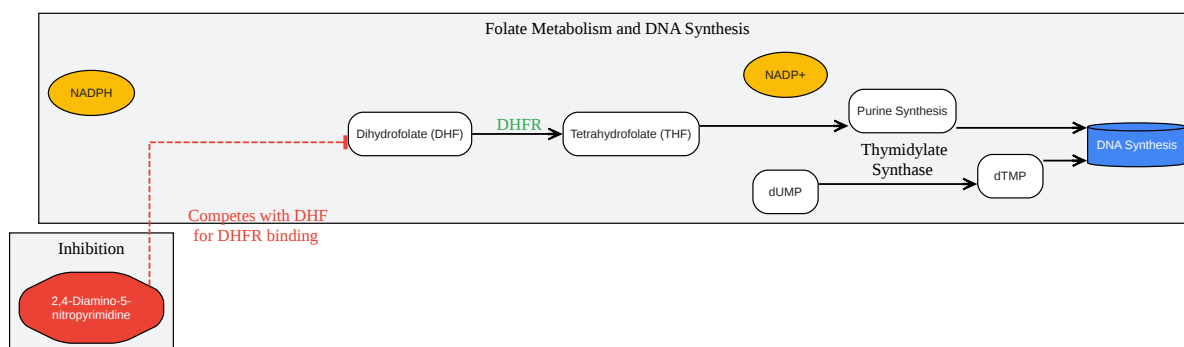
Note: This is a generalized protocol and should be optimized for safety and yield in a laboratory setting.

Biological Activity and Mechanism of Action

2,4-Diamino-5-nitropyrimidine has been identified as a potent antiproliferative agent.[1] It exhibits high, preferential binding activity to the enzyme dihydrofolate reductase (DHFR), competing with its natural substrate, dihydrofolic acid.[3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA synthesis and cell replication.[7][8] By inhibiting DHFR, 2,4-Diamino-5-nitropyrimidine disrupts DNA synthesis, leading to the inhibition of cell division and ultimately cell death in rapidly proliferating cells, such as cancer cells.[1] This mechanism is a well-established target for cancer chemotherapy.[8]

Signaling Pathway

The inhibitory action of 2,4-Diamino-5-nitropyrimidine on the DHFR pathway is depicted below.



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Caption: Inhibition of the Dihydrofolate Reductase (DHFR) Pathway.

Anticancer Activity

While specific IC50 values for 2,4-Diamino-5-nitropyrimidine are not extensively reported in the public domain, it has been shown to inhibit the growth of cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma).[1] The table below provides a placeholder for quantitative anticancer activity data, which would typically be determined using cell viability assays.

Cell Line	Cancer Type	IC50 (μM)	Reference
HepG2	Liver Carcinoma	Data not available	[1]
MCF-7	Breast Adenocarcinoma	Data not available	[1]

Experimental Protocols for Biological Evaluation

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a colorimetric assay to screen for DHFR inhibitors. The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

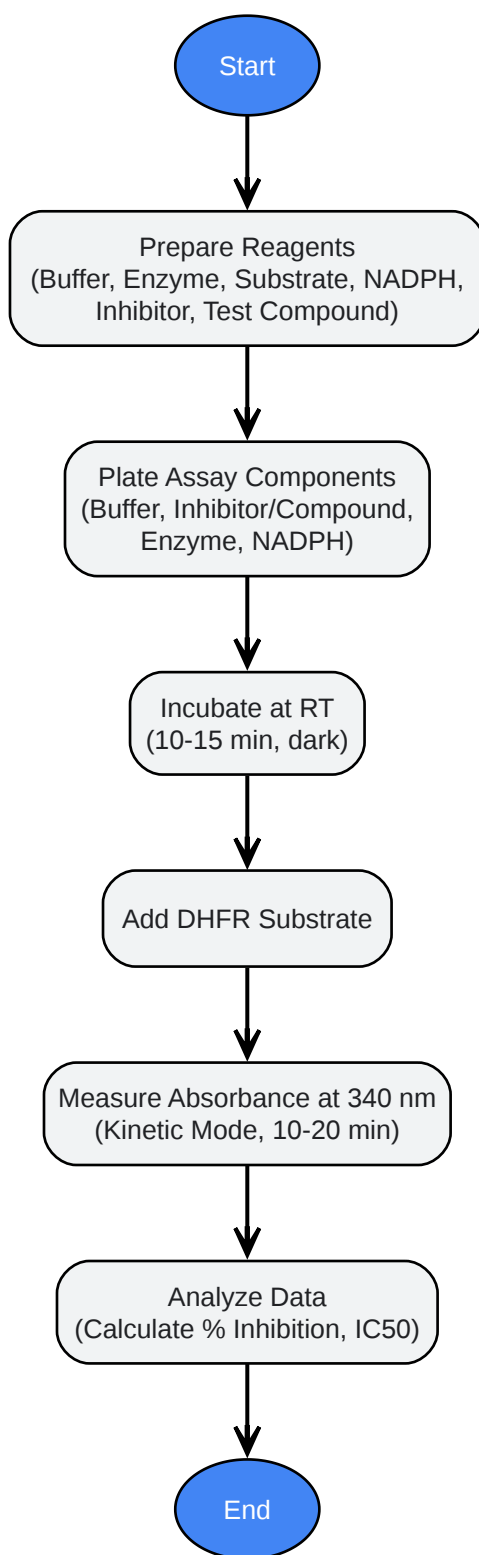
- Purified DHFR enzyme
- DHFR Assay Buffer
- Dihydrofolate (DHFR substrate)
- NADPH
- 2,4-Diamino-5-nitropyrimidine (test compound)
- Methotrexate (positive control inhibitor)
- 96-well clear flat-bottom plate
- Multi-well spectrophotometer

Procedure:

- Reagent Preparation:
 - Prepare a working solution of DHFR Assay Buffer.
 - Reconstitute NADPH and prepare a stock solution.
 - Prepare a stock solution of the DHFR substrate.
 - Prepare a stock solution of 2,4-Diamino-5-nitropyrimidine in a suitable solvent (e.g., DMSO).
 - Prepare a stock solution of Methotrexate.
- Assay Protocol:
 - In a 96-well plate, add the DHFR Assay Buffer to wells designated for the enzyme control, inhibitor control, and test compound.
 - Add the test compound (2,4-Diamino-5-nitropyrimidine) at various concentrations to the respective wells.
 - Add the positive control inhibitor (Methotrexate) to the inhibitor control wells.
 - Add the DHFR enzyme solution to all wells except the background control.
 - Add the diluted NADPH solution to all wells.
 - Incubate the plate at room temperature for 10-15 minutes, protected from light.
 - Initiate the reaction by adding the DHFR substrate solution to all wells.
- Measurement:
 - Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[\[9\]](#)[\[10\]](#)
- Data Analysis:

- Calculate the rate of NADPH consumption (decrease in absorbance over time).
- Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
- Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity.

Workflow Diagram:



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Caption: Workflow for a DHFR Inhibition Assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

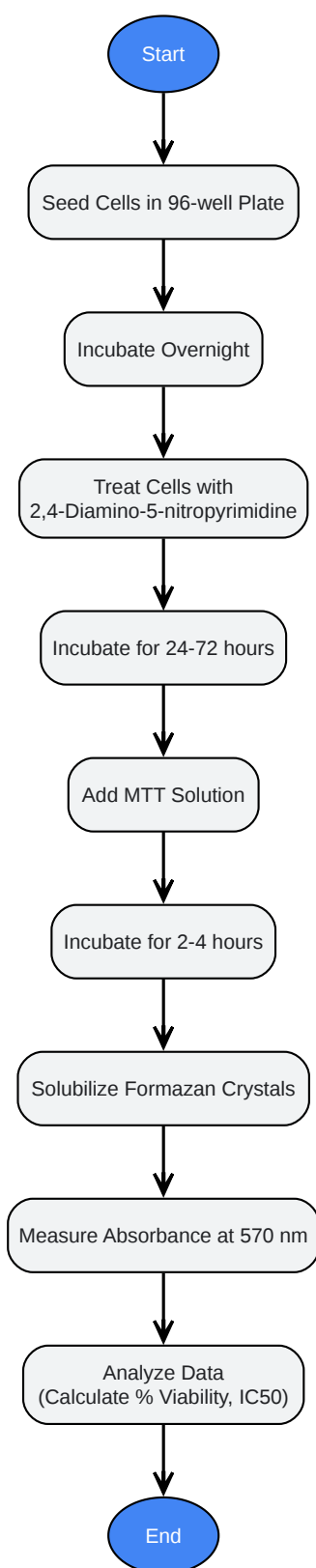
- Cancer cell lines (e.g., HepG2, MCF-7)
- Cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or SDS)
- 96-well cell culture plates
- Multi-well spectrophotometer

Procedure:

- Cell Seeding:
 - Culture the desired cancer cell lines in appropriate medium supplemented with FBS and antibiotics.
 - Harvest the cells and seed them into a 96-well plate at a predetermined density.
 - Incubate the plate overnight to allow the cells to attach.
- Compound Treatment:

- Prepare serial dilutions of 2,4-Diamino-5-nitropyrimidine in the cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of the test compound.
- Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium containing MTT.
 - Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
[11]
- Absorbance Measurement:
 - Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.[11]
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control.
 - Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Workflow Diagram:



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Caption: Workflow for a Cell Viability (MTT) Assay.

Conclusion

2,4-Diamino-5-nitropyrimidine (CAS 18620-73-0) is a promising chemical entity for the development of novel anticancer therapeutics. Its established mechanism of action as a dihydrofolate reductase inhibitor provides a strong rationale for its antiproliferative properties. This technical guide has consolidated the available chemical and biological information, including detailed experimental protocols and a visual representation of its target pathway. Further research to determine specific IC₅₀ values against a broader panel of cancer cell lines and to evaluate its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

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[<https://www.benchchem.com/product/b043640#cas-number-18620-73-0-chemical-information>]

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